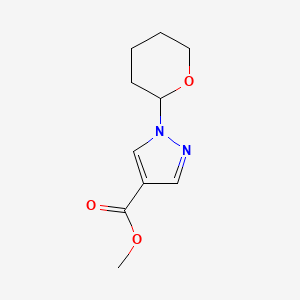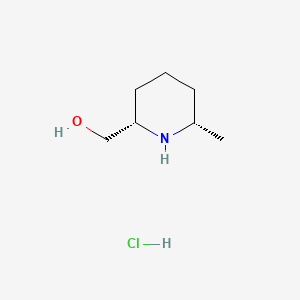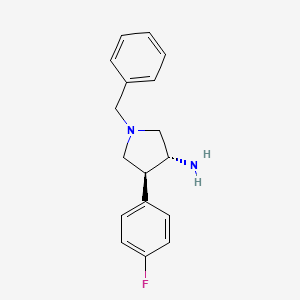
2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid is a chemical compound that belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cycloaddition of azetidin-2-yl derivatives with trifluoroacetic acid derivatives. The reaction conditions may include the use of catalysts, such as iodine, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, such as antimicrobial properties, making it useful in studying biological systems.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Azetidin-2-ones
Trifluoroacetic acid derivatives
Other azetidine derivatives
Propiedades
Fórmula molecular |
C7H10F3NO4 |
|---|---|
Peso molecular |
229.15 g/mol |
Nombre IUPAC |
2-(azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |
Clave InChI |
XCHPWDWSDGUIED-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1CC(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)




